![molecular formula C20H17N5O3 B2886607 N-((3-(呋喃-3-基)吡嗪-2-基)甲基)-3-(4-氧代喹唑啉-3(4H)-基)丙酰胺 CAS No. 2034316-02-2](/img/structure/B2886607.png)
N-((3-(呋喃-3-基)吡嗪-2-基)甲基)-3-(4-氧代喹唑啉-3(4H)-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. FP1 is a small molecule that has been shown to exhibit promising bioactivity against a variety of diseases, making it an attractive candidate for further research.
科学研究应用
合成与生物活性
研究表明,涉及呋喃和喹唑啉酮衍生物的杂环体系的各种合成途径,展示了它们在开发新的治疗剂方面的潜力。例如,带有吡唑基团的呋喃酮转化为其他杂环体系的抗病毒活性(针对 HAV 和 HSV-1 等病毒)的研究,突出了这些化合物的合成多功能性和生物学相关性 (Hashem 等,2007)。类似地,烷基亚膦酸酯与双官能化合物的区域选择性缩合导致稠合吡喃和呋喃衍生物的合成,这表明了一种构建复杂杂环结构的新方法 (Abdou 等,2005)。
抗肿瘤潜力
已经探索了呋喃萘[1,3]噁嗪和呋喃[1,3]噁嗪喹啉衍生物作为邻醌甲醚结构的前体的合成,以了解它们作为抗肿瘤剂的潜力。这项研究突出了这些化合物对各种肿瘤细胞系的抗肿瘤活性,表明呋喃和喹唑啉酮衍生物有希望的治疗应用 (Benameur 等,1996)。
酪氨酸酶抑制和抗菌活性
通过超声介导合成开发呋喃-2-甲酰胺作为有效的酪氨酸酶抑制剂,证明了这些杂环化合物在解决酶促失调和在化妆品和药物制剂中的潜在用途 (Dige 等,2019)。此外,呋喃-2-基衍生物在合成对多种微生物具有抗菌活性的化合物中的应用展示了它们在开发新的抗菌剂和抗真菌剂中的重要性 (Abdelhamid 等,2019)。
作用机制
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may inhibit the growth of this bacterium.
Action Environment
It’s worth noting that the efficacy of similar compounds against mycobacterium tuberculosis h37ra was determined in a controlled laboratory environment .
属性
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-18(5-9-25-13-24-16-4-2-1-3-15(16)20(25)27)23-11-17-19(22-8-7-21-17)14-6-10-28-12-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKADKXACWZTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。